molecular formula C6H16Cl2N2O B1532845 (1-Methyl-2-piperazinyl)methanol dihydrochloride CAS No. 1312784-83-0

(1-Methyl-2-piperazinyl)methanol dihydrochloride

Cat. No.: B1532845
CAS No.: 1312784-83-0
M. Wt: 203.11 g/mol
InChI Key: OJUDQTSOHNKTHI-UHFFFAOYSA-N
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Description

“(1-Methyl-2-piperazinyl)methanol dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2O . It is a solid substance with a molecular weight of 203.11 g/mol.


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 203.11 g/mol.

Scientific Research Applications

Molecular Interaction Studies

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Interaction : This research investigated the molecular interaction of a compound related to (1-Methyl-2-piperazinyl)methanol dihydrochloride with the CB1 cannabinoid receptor. The study utilized AM1 molecular orbital method for conformational analysis, revealing insights into the steric binding interaction with the receptor (Shim et al., 2002).

Methanol-Based Biotechnology

  • Methanol in Methylotrophy and Biotechnology : Methanol, as related to this compound, is crucial in methylotrophy - the ability of certain microorganisms to use methanol as a carbon and energy source. The paper discusses the use of Methylobacterium extorquens in biotechnological applications leveraging methanol (Ochsner et al., 2014).

  • Methanol-Based Industrial Biotechnology : This study highlights methanol as a fundamental building block in the chemical industry, including its synthesis from renewable resources and applications in bioprocess technology with methylotrophic bacteria (Schrader et al., 2009).

Chemical Synthesis and Structure Analysis

  • Synthesis and Structural Analysis : Research involving the synthesis and crystal structure analysis of compounds related to this compound, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, provides insights into their chemical properties and potential applications (Girish et al., 2008).

Methanol in Energy and Environmental Applications

  • Methanol Production and Applications : A comprehensive overview of methanol's role in various industrial applications, including as a clean-burning fuel and in the synthesis of complex chemical structures. This paper underscores the versatility of methanol in different sectors (Dalena et al., 2018).

  • Engineering Biological Conversion of Methanol : Research on engineering Escherichia coli for converting methanol into specialty chemicals, demonstrating methanol's potential as a substrate for biological production processes (Whitaker et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

(1-methylpiperazin-2-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUDQTSOHNKTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312784-83-0
Record name (1-methylpiperazin-2-yl)methanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-2-piperazinyl)methanol dihydrochloride
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(1-Methyl-2-piperazinyl)methanol dihydrochloride
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(1-Methyl-2-piperazinyl)methanol dihydrochloride
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(1-Methyl-2-piperazinyl)methanol dihydrochloride
Reactant of Route 5
(1-Methyl-2-piperazinyl)methanol dihydrochloride
Reactant of Route 6
(1-Methyl-2-piperazinyl)methanol dihydrochloride

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